molecular formula C18H21ClN8O B6534067 N-[(2-chlorophenyl)methyl]-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide CAS No. 1070861-78-7

N-[(2-chlorophenyl)methyl]-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide

Cat. No.: B6534067
CAS No.: 1070861-78-7
M. Wt: 400.9 g/mol
InChI Key: ICYCGPJQZFIHJZ-UHFFFAOYSA-N
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Description

The compound “N-[(2-chlorophenyl)methyl]-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide” is a complex organic molecule. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of quinazoline derivatives with chloroacetyl chloride to produce 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide derivatives . The final product is developed by the reaction of these derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, triazole compounds in general are known to interact with a variety of enzymes and receptors in the biological system . This makes them versatile in their biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Future Directions

Triazole compounds have been the focus of much research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and studying their potential as therapeutic agents. Additionally, molecular docking studies can be used to predict the interaction of these compounds with various biological targets, which can guide the design of new drugs .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN8O/c1-25-17-16(23-24-25)18(22-12-21-17)27-8-6-26(7-9-27)11-15(28)20-10-13-4-2-3-5-14(13)19/h2-5,12H,6-11H2,1H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYCGPJQZFIHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCC4=CC=CC=C4Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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